molecular formula C24H28N2O4 B10980199 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B10980199
M. Wt: 408.5 g/mol
InChI Key: BYPLEHVAKHWQMO-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound featuring a tetrahydro-2H-pyran core substituted with a 4-methoxyphenyl group and an indole moiety linked via an ethyl carboxamide bridge. Below, we compare this compound with structurally related analogs to elucidate key differences in synthesis, substituent effects, and physicochemical properties.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide

InChI

InChI=1S/C24H28N2O4/c1-28-20-5-3-19(4-6-20)24(10-15-30-16-11-24)23(27)25-12-14-26-13-9-18-17-21(29-2)7-8-22(18)26/h3-9,13,17H,10-12,14-16H2,1-2H3,(H,25,27)

InChI Key

BYPLEHVAKHWQMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be used to study the effects of indole derivatives on cellular processes. It may serve as a probe to investigate signal transduction pathways and receptor interactions.

Medicine

Medically, this compound holds potential as a therapeutic agent. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound could be explored for similar applications.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety can interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The tetrahydropyran ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Indole and Aromatic Moieties

  • Target Compound : The indole ring is substituted with a 5-methoxy group, while the tetrahydro-2H-pyran core carries a 4-methoxyphenyl group. These electron-donating methoxy groups enhance solubility and may influence binding interactions with hydrophobic pockets in biological targets .
  • Octyl Sulfamoyl Carbamate (Compound 1, ): Replaces the indole’s methoxy group with a sulfamoyl carbamate chain.
  • Pyridinyl-Substituted Imidazole (Compound 2, ) : Incorporates a pyridine ring instead of indole. The pyridine’s electron-withdrawing nature and basic nitrogen alter electronic properties, which could affect binding affinity and metabolic stability .

Tetrahydro-2H-pyran Derivatives

  • Cyanotetrahydro-2H-pyran Carboxamide (Compound 9e, ): Features a cyano group on the tetrahydro-2H-pyran ring. This substitution may reduce blood-brain barrier penetration .
  • Atorvastatin d-Lactone () : Contains a tetrahydro-2H-pyran ring fused with a lactone. The hydroxyl and ketone groups in this derivative enhance hydrogen-bonding interactions, whereas the target compound’s methoxyphenyl group prioritizes aromatic stacking .

Heterocyclic Core Modifications

  • Pyrazole Carboxamide (): Replaces the indole with a pyrazole-triazole hybrid.
  • Tetrahydrofuran-Based Nucleotide (): Utilizes a tetrahydrofuran core with bis(4-methoxyphenyl) groups. The phosphanyl and cyanoethoxy groups introduce steric bulk and polarity, diverging significantly from the target compound’s simpler carboxamide linkage .

Structural and Physicochemical Data Comparison

Compound Molecular Weight Key Functional Groups LogP (Predicted) Notable Features
Target Compound ~438.5 g/mol 5-Methoxyindole, 4-methoxyphenyl ~3.2 Balanced hydrophobicity, aromatic stacking
Octyl Sulfamoyl Carbamate (1) ~520.6 g/mol Sulfamoyl carbamate, octyl chain ~5.8 High lipophilicity, membrane permeability
Cyanotetrahydro-2H-pyran (9e) ~465.1 g/mol Cyano, bromophenyl ~2.9 Polar substituents, reduced BBB penetration
Atorvastatin d-Lactone ~558.6 g/mol Lactone, fluorophenyl ~4.1 Hydrogen-bonding, statin-like activity
Pyrazole-Triazole Hybrid ~449.5 g/mol Fluorophenyl, triazole ~3.5 High crystallinity (R factor = 0.056)

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